5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine
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Overview
Description
5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine is an organic compound with the molecular formula C13H18BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a cyclohexylmethoxy group at the 2-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated pyridine derivative with a cyclohexylmethoxyboronic acid under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst such as palladium(II) acetate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the cyclohexylmethoxy group, making it less bulky and potentially less selective in its interactions.
2-Cyclohexylmethoxy-4-methylpyridine: Lacks the bromine atom, which may affect its reactivity and the types of reactions it can undergo.
4-Methyl-2-pyridinol: Lacks both the bromine atom and the cyclohexylmethoxy group, making it structurally simpler and potentially less versatile.
Uniqueness
5-Bromo-2-cyclohexylmethoxy-4-methyl-pyridine is unique due to the combination of its bromine atom, cyclohexylmethoxy group, and methyl group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
5-bromo-2-(cyclohexylmethoxy)-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQHYJXRRYTNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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